

2-(3-Methylphenoxy)ethanol structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(3-Methylphenoxy)ethanol**

Cat. No.: **B076546**

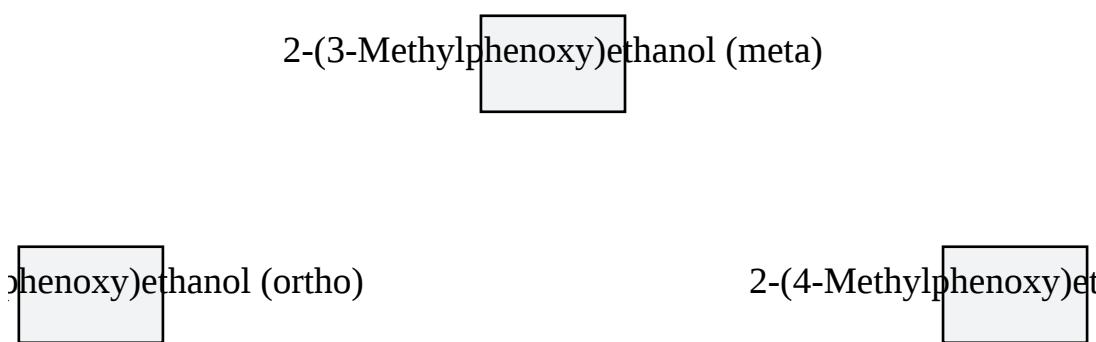
[Get Quote](#)

An In-Depth Technical Guide to **2-(3-Methylphenoxy)ethanol** and its Positional Isomers

Abstract

This technical guide provides a comprehensive overview of **2-(3-methylphenoxy)ethanol** (CAS: 13605-19-1), a key organic intermediate within the aryl glycol ether family. We will delve into its core structural features, physicochemical properties, and the nuances of its primary positional isomers. This document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis via Williamson etherification, detailed protocols for structural elucidation using modern spectroscopic techniques, and a discussion of its applications and safety considerations. The guide emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.

Introduction to Aryl Glycol Ethers


Aryl glycol ethers represent a significant class of organic compounds characterized by an aromatic ring and an ether-linked glycol moiety. Their amphiphilic nature, combining a hydrophobic aromatic nucleus with a hydrophilic alcohol function, makes them versatile solvents, coupling agents, and, critically, valuable building blocks in organic synthesis. **2-(3-Methylphenoxy)ethanol**, also known as ethylene glycol mono-m-tolyl ether, is a prominent member of this class, utilized primarily as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.^[1] Understanding its chemical behavior, synthesis, and isomeric forms is fundamental for its effective application in research and development.

2-(3-Methylphenoxy)ethanol: Core Compound Profile

Structural Formula and Nomenclature

2-(3-Methylphenoxy)ethanol possesses a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .^{[2][3][4]} Its structure consists of a meta-cresol (3-methylphenol) core linked via an ether bond to an ethanol group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-methylphenoxy)ethan-1-ol.^{[3][4]}

Below is a diagram illustrating the core structure and its positional isomers.

[Click to download full resolution via product page](#)

Caption: Structural formulas of the three positional isomers of 2-(methylphenoxy)ethanol.

Physicochemical Properties

2-(3-Methylphenoxy)ethanol is typically a clear, colorless to pale yellow liquid at room temperature.^{[1][4]} Its properties are summarized in the table below. The ether linkage and terminal hydroxyl group allow for hydrogen bonding, yet the aromatic ring imparts significant nonpolar character, resulting in limited water solubility.^[1]

Property	Value	Source(s)
CAS Number	13605-19-1	[2][3][4]
Molecular Formula	C ₉ H ₁₂ O ₂	[2][3][4]
Molecular Weight	152.19 g/mol	[2][3][4]
Appearance	Colorless to pale yellow liquid	[1][4]
Boiling Point	104-105 °C @ 3 mmHg	[2][5]
Density	~1.07 g/cm ³	[2][5][6]
Refractive Index	1.5300-1.5340 @ 20 °C	[2][4][6]
SMILES	CC1=CC=CC(OCCO)=C1	[4][7]
InChIKey	FDBXUXVQIOQYIX- UHFFFAOYSA-N	[1][4]

Structural Isomerism in 2-(Methylphenoxy)ethanols

The primary source of isomerism for 2-(methylphenoxy)ethanol arises from the position of the methyl group on the benzene ring relative to the oxyethanol substituent. This positional isomerism gives rise to three distinct compounds: ortho (1,2-substitution), meta (1,3-substitution), and para (1,4-substitution).

Profile of Isomers

- 2-(2-Methylphenoxy)ethanol (ortho-isomer): The proximity of the methyl group to the ether linkage can induce steric hindrance, potentially influencing reaction kinetics and conformational preferences compared to the other isomers.
- 2-(4-Methylphenoxy)ethanol (para-isomer): This isomer exhibits the highest degree of symmetry. Its properties, such as melting and boiling points, can differ significantly due to more efficient crystal packing in the solid state.[8]

Comparative Properties of Positional Isomers

While data for the ortho isomer is less commonly reported, a comparison with the well-characterized para isomer highlights the impact of substituent placement.

Property	2-(3-Methylphenoxy)ethanol (meta)	2-(4-Methylphenoxy)ethanol (para)
Physical State	Liquid	Solid
Melting Point	N/A (Liquid at RT)	39.43 °C (predicted)
Boiling Point	104-105 °C @ 3 mmHg	261.19 °C @ 760 mmHg (predicted)
log Kow	1.37	1.65

Data for the para-isomer sourced from Vulcanchem.[\[8\]](#)

The difference in physical state and boiling point underscores how subtle changes in molecular structure can have significant macroscopic consequences. The higher boiling point of the para isomer is consistent with its greater symmetry, which can lead to stronger intermolecular forces in the condensed phase.

Synthesis and Purification

Mechanistic Overview: The Williamson Ether Synthesis

The most direct and reliable method for preparing **2-(3-methylphenoxy)ethanol** is the Williamson ether synthesis. This S_N2 reaction involves two key steps:

- Deprotonation: A strong base (e.g., sodium hydride, sodium hydroxide) is used to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic sodium m-cresolate.
- Nucleophilic Attack: The resulting phenoxide anion attacks a suitable electrophile, typically ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol). The use of ethylene oxide is often preferred industrially as it is highly reactive and the only byproduct is the regenerated base catalyst.

Causality: The phenoxide is a superior nucleophile compared to the neutral phenol because of its negative charge. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF, THF) which solvates the cation but not the nucleophile, thereby maximizing its reactivity.

[Click to download full resolution via product page](#)

Caption: Workflow for the Williamson ether synthesis of **2-(3-methylphenoxy)ethanol**.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and performed with appropriate safety measures in a controlled laboratory setting.

- **Reactor Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation of the sensitive phenoxide intermediate.
- **Reagent Charging:** Charge the flask with m-cresol (1.0 eq.) and a suitable solvent like anhydrous N,N-Dimethylformamide (DMF).
- **Deprotonation:** While stirring under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. The evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium m-cresolate.
- **Etherification:** Add 2-chloroethanol (1.2 eq.) dropwise to the flask. After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH. Acidify the solution to pH ~7 with dilute HCl. Transfer the mixture to a

separatory funnel and extract with ethyl acetate (3x volumes).

- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g., at ~104 °C / 3 mmHg[2]) to yield the pure product.

Trustworthiness: This protocol is self-validating. The progress can be monitored chromatographically, and the final product's identity and purity must be confirmed by spectroscopic analysis (see Section 5) and GC, ensuring the procedure's success.

Structural Elucidation and Analytical Techniques

Confirming the identity and purity of synthesized **2-(3-methylphenoxy)ethanol** is paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Expected Spectroscopic Data

The following table summarizes the key signals expected from NMR and IR spectroscopy, which are used to confirm the structural integrity of the molecule.

Technique	Expected Signals and Interpretation
¹ H NMR	~7.1-7.2 ppm (t): Aromatic proton para to both substituents.~6.7-6.8 ppm (m): Three aromatic protons.~4.1 ppm (t): Methylene protons adjacent to the ether oxygen (-O-CH ₂).~3.9 ppm (t): Methylene protons adjacent to the hydroxyl group (-CH ₂ -OH).~2.3 ppm (s): Methyl group protons (-CH ₃).Variable (br s): Hydroxyl proton (-OH).
¹³ C NMR	~158 ppm: Aromatic carbon attached to the ether oxygen.~139 ppm: Aromatic carbon attached to the methyl group.~110-130 ppm: Four other aromatic carbons.~70 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH ₂).~61 ppm: Methylene carbon adjacent to the hydroxyl group (-CH ₂ -OH).~21 ppm: Methyl carbon (-CH ₃).
FT-IR	3600-3200 cm ⁻¹ (broad): O-H stretch from the alcohol.3100-3000 cm ⁻¹ : Aromatic C-H stretch.3000-2850 cm ⁻¹ : Aliphatic C-H stretch.~1600, ~1490 cm ⁻¹ : Aromatic C=C stretches.~1250 cm ⁻¹ : Aryl-alkyl ether C-O stretch.~1050 cm ⁻¹ : Primary alcohol C-O stretch.

Chromatographic and Mass Spectrometric Analysis

- Gas Chromatography (GC): GC is the ideal method for assessing the purity of the final product. A high-purity sample should exhibit a single major peak. The retention time can also be compared against a known standard.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would include the loss of the CH₂OH group and cleavage of the ether bond, providing further structural confirmation.

Applications and Safety Considerations

Role in Chemical Synthesis

The primary value of **2-(3-methylphenoxy)ethanol** lies in its utility as a versatile intermediate. [1] The terminal hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid (3-methylphenoxyacetic acid), or converted to other functional groups (e.g., halides, amines) to serve as a synthon for more complex molecules in the pharmaceutical and agrochemical industries.

Safety, Handling, and Storage

As with many organic solvents and reagents, **2-(3-methylphenoxy)ethanol** requires careful handling.

- **Hazards:** It can cause skin and serious eye irritation.[1][9] Inhalation of vapors should be avoided.
- **Handling:** Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10][11]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion

2-(3-Methylphenoxy)ethanol is a structurally important aryl glycol ether with well-defined properties and synthetic pathways. Its utility as a chemical intermediate is predicated on a thorough understanding of its structure, its relationship to its positional isomers, and the analytical methods required to verify its purity. The Williamson ether synthesis provides a robust and scalable method for its production. By adhering to established protocols and rigorous safety standards, researchers and developers can effectively leverage this compound in the creation of novel and valuable chemical entities.

References

- U.S. Environmental Protection Agency (EPA). Ethanol, 2-(3-methylphenoxy)- - Substance Details. [\[Link\]](#)
- PubChem. **2-(3-methylphenoxy)ethanol**. [\[Link\]](#)
- Stenutz. **2-(3-methylphenoxy)ethanol**. [\[Link\]](#)
- Angene Chemical. Safety Data Sheet - 2-(Methyl(phenyl)amino)ethanol. [\[Link\]](#)
- U.S. Food and Drug Administration (FDA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 13605-19-1: 2-(3-Methylphenoxy)ethanol | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-(3-METHYLPHENOXY)ETHANOL CAS#: 13605-19-1 [m.chemicalbook.com]
- 6. 2-(3-methylphenoxy)ethanol [stenutz.eu]
- 7. PubChemLite - 2-(3-methylphenoxy)ethanol (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 8. 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale [vulcanchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [2-(3-Methylphenoxy)ethanol structural formula and isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076546#2-3-methylphenoxy-ethanol-structural-formula-and-isomers\]](https://www.benchchem.com/product/b076546#2-3-methylphenoxy-ethanol-structural-formula-and-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com